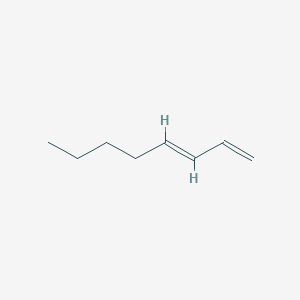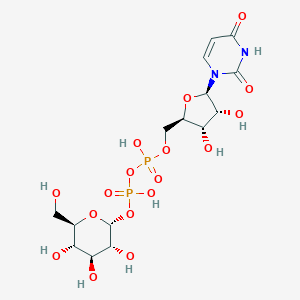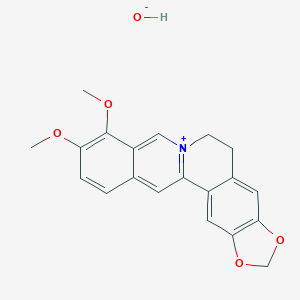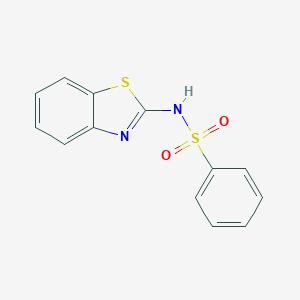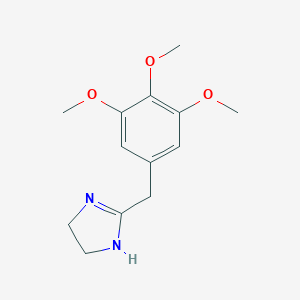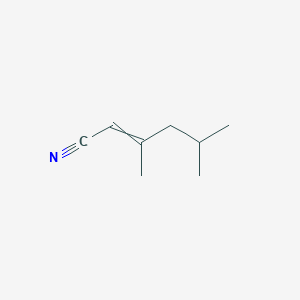![molecular formula C8H12N2O4S2 B086322 N-[4-(methanesulfonamido)phenyl]methanesulfonamide CAS No. 33256-34-7](/img/structure/B86322.png)
N-[4-(methanesulfonamido)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(methanesulfonamido)phenyl]methanesulfonamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide family and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-[4-(methanesulfonamido)phenyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of thymidine, which is essential for DNA synthesis. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of deoxyribonucleotides, which are essential for DNA synthesis.
生化和生理效应
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. In addition, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to modulate the immune system by activating T cells and natural killer cells, which play a crucial role in the immune response.
实验室实验的优点和局限性
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability at room temperature, and its low toxicity. However, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has some limitations, including its potential to form complexes with metal ions, which can interfere with the results of experiments involving metal ions. In addition, N-[4-(methanesulfonamido)phenyl]methanesulfonamide can react with other compounds in the experimental system, leading to unwanted side reactions.
未来方向
There are several future directions for the study of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, including the development of new synthesis methods, the investigation of its potential applications in drug discovery, and the exploration of its interactions with biomolecules. The development of new synthesis methods can improve the yield and purity of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, making it more accessible for research. The investigation of its potential applications in drug discovery can lead to the development of new drugs with anticancer, antiviral, and antimicrobial properties. The exploration of its interactions with biomolecules can improve our understanding of its mechanism of action and lead to the discovery of new targets for drug development.
Conclusion
In conclusion, N-[4-(methanesulfonamido)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(methanesulfonamido)phenyl]methanesulfonamide have been discussed in this paper. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has shown promising results in various studies and has the potential to be a valuable tool for research in the future.
合成方法
The synthesis of N-[4-(methanesulfonamido)phenyl]methanesulfonamide involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and sodium bisulfite. The reaction results in the formation of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, which is a white crystalline solid with a molecular weight of 264.3 g/mol. The synthesis method of N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
科学研究应用
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been studied for its anticancer, antiviral, and antimicrobial properties. In agriculture, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been used as a herbicide to control weeds in crops such as cotton, soybeans, and peanuts. In material science, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been used as a precursor for the synthesis of various metal sulfonate complexes.
属性
CAS 编号 |
33256-34-7 |
|---|---|
产品名称 |
N-[4-(methanesulfonamido)phenyl]methanesulfonamide |
分子式 |
C8H12N2O4S2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
N-[4-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-3-5-8(6-4-7)10-16(2,13)14/h3-6,9-10H,1-2H3 |
InChI 键 |
RHDAIYGGSBJXBM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
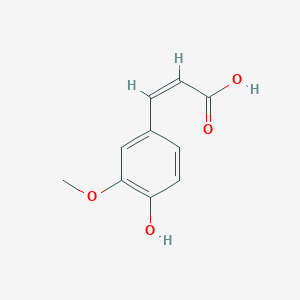
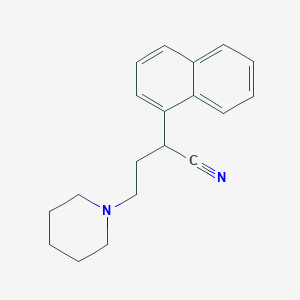
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
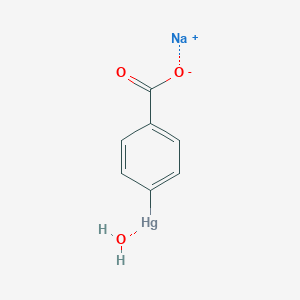

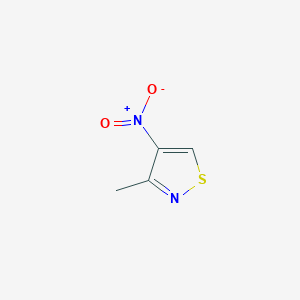
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
